Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-formyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(6-11)5-10(8)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENLOHXKKRWRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of ethyl 1-methyl-1H-pyrrole-2-carboxylate using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using efficient mixing, temperature control, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-methyl-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-methyl-1H-pyrrole-2-carboxylate.
Substitution: Ethyl 4-substituted-1-methyl-1H-pyrrole-2-carboxylate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The biological activity of ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate has been evaluated in various studies, indicating potential therapeutic uses:
- Antitumor Activity:
-
Antibacterial Properties:
- Research has demonstrated that some derivatives possess significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
-
Anti-inflammatory Effects:
- Preliminary investigations into the anti-inflammatory properties of this compound derivatives indicate that they may inhibit specific inflammatory pathways, warranting further exploration for therapeutic development.
Several case studies have highlighted the versatility of this compound in drug discovery:
Case Study 1: Antitumor Agent Development
Researchers designed a series of compounds based on the ethyl 4-formyl framework to target specific cancer cell lines. The synthesized derivatives were subjected to extensive biological testing, revealing their potential as novel antitumor agents with mechanisms involving enzyme inhibition related to cancer proliferation pathways .
Case Study 2: Antibacterial Screening
A focused study evaluated the antibacterial efficacy of various derivatives derived from this compound against clinically relevant strains. The findings indicated that certain modifications significantly enhanced antibacterial activity, making these compounds candidates for further pharmacological development.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate depends on its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. Ethyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 7126-50-3)
- Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
- Lower molecular weight due to the absence of the 1-methyl group.
- Applications : Less commonly reported in synthetic pathways, likely due to steric and electronic disadvantages in cycloaddition reactions .
b. Ethyl 4-formyl-2-methyl-1H-pyrrole-3-carboxylate (CAS 64482-57-1)
- Structure : Methyl group at position 2, ester at position 3.
- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).
- Key Differences :
Ester Group Variations
a. Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
- Structure : Methyl ester instead of ethyl.
- Molecular Formula: C₈H₉NO₃ (MW: 167.16 g/mol).
- Key Differences: Solubility: Higher polarity due to the shorter alkyl chain, increasing solubility in polar solvents like methanol. Melting Point: 100–101°C, significantly higher than the ethyl analog (likely liquid at room temperature) .
- Applications : Preferred in solid-phase synthesis where volatility is a concern.
Halogenated Derivatives
a. Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)
- Structure : Chloro substituent replaces formyl.
- Molecular Formula: C₇H₈ClNO₂ (MW: 173.60 g/mol).
- Key Differences :
b. Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8)
- Structure : Chlorosulfonyl and fluoro substituents.
- Molecular Formula: C₈H₉ClFNO₄S (MW: 293.68 g/mol).
- Key Differences :
Pharmacologically Active Analogs
a. Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)
- Structure : Aryl carbonyl substituent at position 4.
- Molecular Formula: C₁₅H₁₃FINO₃ (MW: 401.18 g/mol).
- Synthesis: Prepared via Friedel-Crafts acylation, contrasting with the Aldol route used for the target compound .
b. Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate (Compound 219)
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | - | C₉H₁₁NO₃ | 181.19 | - | 4-formyl, 1-methyl, 2-ethyl |
| Mthis compound | 67858-47-3 | C₈H₉NO₃ | 167.16 | 100–101 | 4-formyl, 1-methyl, 2-methyl |
| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | 1261562-13-3 | C₇H₈ClNO₂ | 173.60 | - | 4-chloro, 2-ethyl |
| Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate | - | C₁₅H₁₇NO₄ | 275.30 | 121 | 4-aryl, 2-ethyl |
Biological Activity
Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉NO₃ and a molecular weight of approximately 167.16 g/mol. The compound features a pyrrole ring with a formyl group (-CHO) and an ethyl ester group (-COOEt), which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Functional Groups | Formyl, Ester |
| Structure | Pyrrole |
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits notable antibacterial activity , particularly against Gram-positive bacteria. The compound and its derivatives have been evaluated for their effectiveness against various bacterial strains, with some showing significant efficacy.
For example, derivatives synthesized from this compound have been reported to possess minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC of 2 μg/mL) .
The antibacterial mechanisms of this compound are believed to involve interactions with bacterial enzymes, potentially inhibiting their function. Studies suggest that azomethine derivatives formed from this compound may disrupt essential metabolic pathways in bacteria .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reactions : Involving the reaction of pyrrole derivatives with aldehydes or ketones.
- Cyclization Reactions : Utilizing reagents that facilitate the formation of the pyrrole ring structure.
- Substitution Reactions : Modifying existing compounds to introduce the formyl and carboxylate groups.
These synthetic pathways highlight the versatility of the compound as an intermediate in organic synthesis .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antibacterial Efficacy : A study evaluated various derivatives against common bacterial pathogens, finding that certain modifications enhanced antibacterial activity significantly .
- Synthesis and Characterization : Another research project focused on synthesizing thiosemicarbazone derivatives from this compound, demonstrating improved biological activity against cancer cell lines .
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate be optimized for higher yields?
- Methodological Approach : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation using Ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor. Key steps include:
- Reacting with acyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) under anhydrous conditions in dichloromethane or DMF .
- Using coupling agents like DMAP and Et₃N to activate intermediates, followed by purification via flash chromatography (hexane:EtOAc gradients) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CD₃OD) confirm regiochemistry of the formyl and ester groups. For example, the aldehyde proton appears at δ ~9.8–10.2 ppm, while the methyl ester resonates at δ ~4.2–4.3 (q, J=7.2 Hz) .
- ESI-MS : Molecular ion peaks (e.g., m/z 309.3 for isoquinoline derivatives) validate molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data?
- DFT Applications :
- Electronic Properties : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For instance, the formyl group’s electrophilicity directs regioselective functionalization .
- Reaction Mechanisms : Simulate intermediates in Friedel-Crafts acylation to explain yield variations. Studies on similar pyrroles show steric effects from the 1-methyl group reduce acylation efficiency .
- Validation : Cross-reference computed NMR/IR spectra with experimental data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
Q. What strategies address by-product formation during acylations of this compound?
- By-Product Analysis : Common impurities include diacylated products or oxidation derivatives (e.g., carboxylic acids).
- Mitigation Strategies :
- Temperature Control : Maintain reactions at 0–25°C to suppress over-acylation .
- Protecting Groups : Temporarily protect the formyl group with acetals (e.g., dimethyl acetal) before introducing electrophiles .
Q. How can crystallographic data resolve structural uncertainties in derivatives?
- Crystallography Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
